molecular formula C25H20Cl3P B2675462 [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride CAS No. 1485415-16-4

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride

Cat. No.: B2675462
CAS No.: 1485415-16-4
M. Wt: 457.76
InChI Key: MNFYLXDEDZLQBR-UHFFFAOYSA-M
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Description

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride is a chemical compound with the molecular formula C25H20Cl2PCl. It is known for its unique structure, which includes a triphenylphosphonium group attached to a dichlorophenylmethyl moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorophenylmethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The dichlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the dichlorophenylmethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphonium ylides.

    Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial function.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting ability makes it useful in studies of mitochondrial function and potential therapeutic applications.

Comparison with Similar Compounds

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride can be compared with other similar compounds, such as:

    [(2,4-Dichlorophenyl)methyl]triphenylphosphanium chloride: Similar structure but different substitution pattern on the phenyl ring.

    [(3,5-Dichlorophenyl)methyl]triphenylphosphanium chloride: Another isomer with different substitution positions.

    [(2,5-Difluorophenyl)methyl]triphenylphosphanium chloride: Fluorine atoms instead of chlorine, affecting reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research.

Properties

IUPAC Name

(2,5-dichlorophenyl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2P.ClH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFYLXDEDZLQBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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